molecular formula C15H18N2O2S B2781528 N,N,4,6-tetramethyl-3-(phenylsulfonyl)-2-pyridinamine CAS No. 339017-05-9

N,N,4,6-tetramethyl-3-(phenylsulfonyl)-2-pyridinamine

Cat. No. B2781528
CAS RN: 339017-05-9
M. Wt: 290.38
InChI Key: LUXBKGYGNSKJIC-UHFFFAOYSA-N
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Description

N,N,4,6-tetramethyl-3-(phenylsulfonyl)-2-pyridinamine, also known as PMSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PMSA is a pyridinamine derivative that has been synthesized through various methods and has been extensively studied for its potential applications in various fields.

Scientific Research Applications

Fluorescent Probes for Chemical Biology

Fluorescent probes are essential tools in chemical biology, and compounds like 3-(benzenesulfonyl)-N,N,4,6-tetramethylpyridin-2-amine can be integral in their development . These probes can be used to:

Pharmaceutical Intermediates

As a pharmaceutical intermediate, this compound can play a role in the synthesis of various drugs . It can be used to:

Analytical Chemistry

Analytical chemists can use 3-(benzenesulfonyl)-N,N,4,6-tetramethylpyridin-2-amine for:

Each of these applications leverages the unique chemical and physical properties of 3-(benzenesulfonyl)-N,N,4,6-tetramethylpyridin-2-amine , demonstrating its versatility and importance in scientific research. The compound’s ability to act as a fluorescent probe is particularly valuable across various fields, from drug discovery to environmental monitoring .

properties

IUPAC Name

3-(benzenesulfonyl)-N,N,4,6-tetramethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-10-12(2)16-15(17(3)4)14(11)20(18,19)13-8-6-5-7-9-13/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXBKGYGNSKJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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